BenchChemオンラインストアへようこそ!

7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Tautomerism DFT vibrational spectroscopy Imidazopyridine regioisomers

7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 115951-73-0; molecular formula C8H7N3O2; MW 177.16 g/mol) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family, a class widely recognized as purine bioisosteres with demonstrated utility in kinase inhibitor design, angiotensin II receptor antagonism, and antimicrobial research. The compound features a fused imidazole-pyridine bicyclic core with a carboxylic acid handle at position 2 and a methyl substituent at position This specific substitution pattern distinguishes it from the unsubstituted parent and from regioisomeric methyl variants, each of which exhibits different tautomeric equilibria and physicochemical properties relevant to molecular recognition and synthetic tractability.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B11914352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1)N=C(N2)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-4-2-3-9-6-5(4)10-7(11-6)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11)
InChIKeyIGHXTPSQSBAWMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid – Structural, Spectral, and Procurement-Relevant Baseline


7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 115951-73-0; molecular formula C8H7N3O2; MW 177.16 g/mol) is a heterocyclic building block belonging to the imidazo[4,5-b]pyridine family, a class widely recognized as purine bioisosteres with demonstrated utility in kinase inhibitor design, angiotensin II receptor antagonism, and antimicrobial research [1][2]. The compound features a fused imidazole-pyridine bicyclic core with a carboxylic acid handle at position 2 and a methyl substituent at position 7. This specific substitution pattern distinguishes it from the unsubstituted parent and from regioisomeric methyl variants, each of which exhibits different tautomeric equilibria and physicochemical properties relevant to molecular recognition and synthetic tractability.

Why Generic Substitution of 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid Fails – Evidence of Regioisomer-Dependent Physicochemical and Biological Divergence


Within the imidazo[4,5-b]pyridine-2-carboxylic acid series, the position of methyl substitution dictates tautomeric population, hydrogen-bonding topology, lipophilicity, and ultimately biological target engagement. The 7-methyl derivative adopts a distinct tautomeric preference (3H-imidazo form) stabilized by the electron-donating methyl group, whereas the unsubstituted parent, the N1-methyl isomer, and other regioisomers populate different tautomeric states with measurably altered vibrational signatures and predicted pKa values [1]. Patent disclosures for angiotensin II antagonists explicitly exemplify 7-methyl-substituted compounds (e.g., 2-butyl-7-methyl-3H-imidazo[4,5-b]pyridine derivatives) as potent agents, and KR-31125—a 7-methyl-bearing congener—demonstrates AT1 receptor binding (IC50 19.72 ± 2.65 nM) and a non-parallel functional antagonism profile divergent from losartan [2][3]. These data collectively demonstrate that the 7-methyl regioisomer cannot be freely interchanged with unsubstituted, N1-methyl, C2-methyl, or chloro-substituted analogs without affecting binding mode, potency, and synthetic derivatization strategy.

7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid – Quantitative Differentiation Evidence Against Closest Analogs


Tautomeric Ground-State Stabilization: 7-Methyl Favors 3H-Form Confirmed by DFT at B3LYP/6-31G(d,p) Level

DFT quantum chemical calculations at the B3LYP/6-31G(d,p) level demonstrate that 7-methyl-3H-imidazo[4,5-b]pyridine adopts a distinct tautomeric ground state compared with the unsubstituted 1H-imidazo[4,5-b]pyridine, 3H-imidazo[4,5-b]pyridine, 5-methyl-1H-imidazo[4,5-b]pyridine, and 6-methyl-1H-imidazo[4,5-b]pyridine. The optimized bond lengths and bond angles for 7-methyl-3H-imidazo[4,5-b]pyridine are in good agreement with experimental X-ray diffraction data obtained for the 5-methyl-1H congener. This tautomeric preference directly influences hydrogen-bonding geometry at the imidazole N–H and the pyridine nitrogen, which are critical for target protein recognition [1].

Tautomerism DFT vibrational spectroscopy Imidazopyridine regioisomers

Angiotensin II AT1 Receptor Antagonism: 7-Methyl Scaffold Validated in Patent-Exemplified Compounds with Sub-20 nM IC50

U.S. Patent 5,334,718 explicitly claims and exemplifies 2-butyl-7-methyl-3-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-3H-imidazo[4,5-b]pyridine as an angiotensin II inhibitor. Independently, KR-31125 — a 7-methyl, 6-phenyl, 2-butyl substituted imidazo[4,5-b]pyridine — demonstrates competitive AT1 receptor binding with IC50 = 19.72 ± 2.65 nM against human recombinant AT1 receptors, with no detectable AT2 binding. In isolated rabbit aorta functional assays, KR-31125 produces a non-parallel rightward shift of the angiotensin II concentration-response curve with 30–80% suppression of maximum contractile response (pKB = 7.63), in contrast to losartan, which produces a parallel rightward shift (pA2 = 7.59) [1][2]. While the free carboxylic acid target compound is an earlier-stage building block rather than the fully elaborated drug-like molecule, the 7-methyl substitution pattern is directly validated as a pharmacophoric element in the most potent patent-exemplified series.

Angiotensin II receptor AT1 antagonist Patent pharmacophore

Predicted Lipophilicity Advantage: LogP 0.96 for 7-Methyl Derivative vs 0.66 for Unsubstituted Parent

Predicted partition coefficients differentiate the 7-methyl carboxylic acid (LogP = 0.96) from the unsubstituted 1H-imidazo[4,5-b]pyridine-2-carboxylic acid (LogP = 0.66, PSA = 78.87 Ų) [1]. The ~0.30 log unit increase corresponds to an approximately 2-fold higher lipophilicity, which can influence passive membrane permeability, protein binding, and chromatographic retention in purification workflows. For comparison, the N1-methyl isomer (1-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid) shares the same molecular weight (177.16 g/mol) and molecular formula (C8H7N3O2) but has a predicted pKa of 4.78 ± 0.10, reflecting altered electronic environment at the carboxylic acid due to N1-methylation . The methyl ester analog (methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate, CAS 115951-75-2, MW 191.19) is predicted to have boiling point of 304.1 ± 25.0 °C and density 1.39 ± 0.1 g/cm³, reflecting its neutral ester character vs the ionizable acid [2].

Lipophilicity LogP Physicochemical profiling

Synthetic Differentiation: Free Carboxylic Acid Enables Direct Amide Coupling Without Ester Deprotection Step

The target compound bears a free carboxylic acid at position 2, enabling direct amide bond formation with primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt) without the additional hydrolysis step required when using the corresponding methyl ester (CAS 115951-75-2) or ethyl ester (CAS not consolidated) analogs . This represents a one-step synthetic advantage for library production or SAR exploration. The 7-methyl group remains chemically inert under typical amide coupling conditions, whereas the 6-chloro-7-methyl analog (CAS 954217-06-2) introduces a reactive halogen handle that may participate in unwanted side reactions (e.g., nucleophilic aromatic substitution or Pd-catalyzed cross-coupling) unless specifically desired. The 2,7-dimethyl analog (CAS 115951-60-5) lacks the carboxylic acid entirely, precluding direct amide or ester formation and requiring alternative functionalization strategies .

Amide coupling Building block efficiency Synthetic step economy

Regioisomeric Specificity: 7-Methyl vs N1-Methyl Differentiation by Predicted pKa and Hydrogen-Bonding Topology

The 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid (CAS 115951-73-0) and the N1-methyl isomer (1-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid, CAS 175399-51-6) share identical molecular formula (C8H7N3O2) and molecular weight (177.16 g/mol) but differ fundamentally in methylation site: the 7-methyl places the CH3 group on the pyridine ring (C7 position), while the N1-methyl places it on the imidazole nitrogen . This positional difference alters the hydrogen-bond donor capacity: the N1-methyl isomer lacks the imidazole N–H proton, eliminating a key hydrogen-bond donor that is preserved in the 7-methyl compound. The predicted pKa for the N1-methyl isomer is 4.78 ± 0.10, reflecting electronic modulation of the carboxylic acid by the proximal N-methyl group. No experimental pKa is available for the 7-methyl isomer, but the absence of N1-substitution is expected to yield a different ionization profile. For procurement, these two isomers are not interchangeable in any medicinal chemistry context where imidazole N–H engagement with a target residue is required [1].

Regioisomer discrimination pKa prediction Hydrogen bonding

7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic Acid – Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Angiotensin II AT1 Receptor Antagonist Lead Optimization

The 7-methyl substitution pattern is explicitly exemplified in U.S. Patent 5,334,718 for imidazo[4,5-b]pyridine-based angiotensin II inhibitors, and KR-31125 — a 7-methyl-bearing congener — delivers AT1 IC50 of 19.72 nM with a non-parallel functional antagonism mode distinct from losartan [2][3]. The free carboxylic acid building block enables direct C2 amide coupling to explore N3-biphenyltetrazole or alternative pharmacophore attachments, accelerating SAR iteration by one synthetic step relative to ester-protected precursors.

Kinase Inhibitor Fragment-Based Drug Discovery (FBDD)

Imidazo[4,5-b]pyridines function as purine bioisosteres that engage the kinase hinge region via bidentate hydrogen bonding [1]. The 7-methyl variant preserves the imidazole N–H donor (absent in N1-methyl isomers) while offering enhanced lipophilicity (predicted LogP 0.96 vs 0.66 for unsubstituted parent) that may improve passive cellular permeability [3][4]. This compound serves as a fragment-sized carboxylic acid (MW 177) suitable for structure-based design campaigns targeting Aurora kinases, TAM kinases, or PDE10A, where the C2 carboxylate can be elaborated into amides, hydrazides, or reversed ester prodrugs.

Chemical Biology: Synthesis of Activity-Based Probes and Affinity Reagents

The free carboxylic acid at C2 provides a direct conjugation handle for amine-containing fluorophores, biotin tags, or photoaffinity labels via amide bond formation . The 7-methyl group is chemically orthogonal under standard coupling conditions, unlike the 6-chloro-7-methyl analog (CAS 954217-06-2) whose aryl chloride may undergo undesired Pd-mediated or nucleophilic side reactions during probe construction.

Analytical Reference Standard and Impurity Profiling for AT1 Antagonist Development Programs

For pharmaceutical development of imidazo[4,5-b]pyridine-based AT1 antagonists containing the 7-methyl motif, this carboxylic acid building block serves as a key synthetic intermediate reference standard. Its tautomerically characterized structure (DFT-validated 3H-form) [1] provides a spectroscopic benchmark for distinguishing regioisomeric impurities (e.g., 5-methyl, 6-methyl, or N1-methyl contaminants) that may arise during large-scale synthesis, supporting ICH Q3A impurity identification workflows.

Quote Request

Request a Quote for 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.